molecular formula C5H13N3O2Si B1208403 N-Trimethylsilylmethyl-N-nitrosourea CAS No. 39482-21-8

N-Trimethylsilylmethyl-N-nitrosourea

Numéro de catalogue: B1208403
Numéro CAS: 39482-21-8
Poids moléculaire: 175.26 g/mol
Clé InChI: HVINTXAXXZKQGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Trimethylsilylmethyl-N-nitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C5H13N3O2Si and its molecular weight is 175.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Mutagenicity Studies

TMS-MNU has been extensively used to assess mutagenicity across different organisms. Studies have shown that it induces mutations in bacterial strains such as E. coli and Salmonella typhimurium, as well as in mammalian cell lines like Chinese hamster V79 cells and murine leukemia L1210 cells. The compound's ability to methylate DNA makes it a valuable tool for understanding the mechanisms of mutagenesis and carcinogenesis .

Carcinogenicity Research

TMS-MNU is utilized in animal models to study the carcinogenic effects of nitrosoureas. For instance, it has been administered to rodents to investigate its role in inducing tumors in various organs, including the stomach, nervous system, kidneys, and lungs. Such studies are crucial for understanding how chemical compounds can lead to cancer development and progression .

Colorectal Cancer Models

Research has demonstrated that TMS-MNU can be used to create non-specific models for colorectal cancer. When administered rectally, it not only increases the incidence of colorectal cancer but also induces other malignancies such as thymic lymphoma and lung cancers. These models are essential for evaluating potential chemotherapeutic agents and understanding the underlying genetic mutations associated with colorectal cancer .

Case Studies

StudyObjectiveFindings
Study on Mutagenicity Assess mutagenic effects on bacterial strainsTMS-MNU induced significant mutations in E. coli and S. typhimurium, demonstrating its potency as a methylating agent .
Animal Model Research Investigate carcinogenic effects in rodentsTumors were observed in multiple organs following administration of TMS-MNU, highlighting its role as a carcinogen .
Colorectal Cancer Induction Develop models for studying colorectal cancerTMS-MNU administration led to increased tumor incidence in the colon and other organs, serving as a model for drug screening .

Q & A

Basic Research Questions

Q. What are the organ-specific carcinogenic effects of TMS-MNU in rodent models, and how are these effects quantified experimentally?

TMS-MNU induces tumors in a dose- and organ-specific manner. For example, in rats, it primarily targets the forestomach, with tumor incidence rates increasing proportionally to dosage. Researchers should administer TMS-MNU via oral gavage in graded doses (e.g., 10–50 mg/kg body weight) and monitor histopathological changes over 12–24 months. Tumor multiplicity and latency periods are critical endpoints .

Q. What safety protocols are essential when handling TMS-MNU in laboratory settings?

Due to its carcinogenicity, TMS-MNU requires OSHA-compliant containment (e.g., Class I Type B biosafety cabinets) and closed-system transfers to minimize exposure. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and eye protection. Waste disposal should follow hazardous chemical guidelines, with rigorous deactivation protocols (e.g., alkaline hydrolysis) .

Q. What regulatory frameworks guide the assessment of nitrosamine impurities like TMS-MNU in pharmaceuticals?

The FDA and EMA mandate risk assessments for nitrosamine contamination, including TMS-MNU, under ICH M7(R1) guidelines. Key steps include (Q)SAR analysis for mutagenicity prediction, in vitro Ames testing, and establishing acceptable intake (AI) limits (e.g., ≤6.15 µg/day for potent carcinogens) .

Q. What are the key endpoints to monitor in toxicological studies of TMS-MNU?

Primary endpoints include tumor incidence, organ weight changes, and histopathology. Secondary endpoints may involve biomarkers like DNA adduct formation (e.g., O⁶-methylguanine) in target tissues. Longitudinal studies should track survival rates and latency periods to assess dose-response relationships .

Advanced Research Questions

Q. How can researchers design dosing regimens for TMS-MNU in carcinogenicity studies to balance efficacy and toxicity?

Dose optimization requires pilot studies to establish the maximum tolerated dose (MTD) without premature mortality. For example, Maekawa et al. (1988) used 20 mg/kg in rats, administered weekly for 10 weeks, achieving consistent tumor induction without systemic toxicity. Adjustments should account for species-specific metabolic differences .

Q. What analytical challenges arise in detecting TMS-MNU in complex matrices, and how can they be mitigated?

Challenges include interference from co-eluting compounds (e.g., DMF) and in situ nitrosamine formation during sample preparation. Solutions involve using high-resolution LC-MS/MS with isotopic labeling (e.g., ¹⁵N-TMS-MNU) to distinguish analyte peaks. Matrix effects can be minimized via solid-phase extraction (SPE) and spike-and-recovery validation .

Q. How does TMS-MNU’s mutagenic profile compare to other alkylating agents like ENU?

TMS-MNU, like ENU, alkylates DNA at guanine residues but exhibits greater lipophilicity due to the trimethylsilyl group, enhancing tissue penetration. Comparative studies should assess mutation spectra (e.g., point mutations vs. deletions) using transgenic rodent models (e.g., MutaMouse) and whole-genome sequencing .

Q. What strategies are recommended for assessing in situ formation of nitrosamines during sample preparation?

To prevent artifactual nitrosamine generation, avoid acidic conditions and nitrite-containing reagents. Incorporate nitrosation inhibitors (e.g., ascorbic acid) during homogenization. Validate methods using negative controls (e.g., nitrosamine-free matrices) and parallel testing under varying pH/temperature conditions .

Q. How can in vitro mutagenicity testing be integrated into the risk assessment of TMS-MNU?

Use tiered testing: (1) Bacterial reverse mutation assay (Ames test) with S9 metabolic activation; (2) Mammalian cell assays (e.g., MLA or Comet assay) to detect chromosomal damage. Positive results necessitate in vivo follow-up, such as transgenic rodent mutation assays, to quantify mutagenic potency .

Q. What methodological considerations are critical when comparing TMS-MNU’s carcinogenicity across studies with varying protocols?

Standardize variables like species/strain (e.g., Sprague-Dawley vs. Wistar rats), administration route (oral vs. intravenous), and endpoint criteria. Meta-analyses should adjust for confounding factors (e.g., diet, housing conditions) and use statistical models (e.g., random-effects) to reconcile discrepancies in tumor incidence data .

Propriétés

Numéro CAS

39482-21-8

Formule moléculaire

C5H13N3O2Si

Poids moléculaire

175.26 g/mol

Nom IUPAC

1-nitroso-1-(trimethylsilylmethyl)urea

InChI

InChI=1S/C5H13N3O2Si/c1-11(2,3)4-8(7-10)5(6)9/h4H2,1-3H3,(H2,6,9)

Clé InChI

HVINTXAXXZKQGX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CN(C(=O)N)N=O

SMILES canonique

C[Si](C)(C)CN(C(=O)N)N=O

Key on ui other cas no.

39482-21-8

Synonymes

N-trimethylsilylmethyl-N-nitrosourea
TMS-MNU

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.